N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methylphenol and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2-hydroxy-5-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.
Acetylation: The intermediate is then reacted with methylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a sulfide. Substitution reactions can lead to a variety of products depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules or as a building block for other chemical compounds.
Biology: Potential applications in studying enzyme inhibition or protein interactions. It may be used in biochemical assays to investigate the activity of specific enzymes or proteins.
Medicine: Possible use as an antimicrobial agent or in drug development. Its structure suggests it could be effective against certain bacterial strains, making it a candidate for further pharmacological studies.
Industry: Applications in the production of specialty chemicals or materials. It may be used in the manufacture of polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be specific to the biological system being studied. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties. It lacks the hydroxyl and additional methyl groups present in N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide.
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the sulfonyl group. This compound may have different chemical and biological properties due to the absence of the sulfonyl group.
N-(4-methylphenyl)sulfonylacetamide: Similar structure but lacks the hydroxyl group. The absence of the hydroxyl group may affect its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both hydroxyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-4-7-14(8-5-12)24(22,23)19(3)11-17(21)18-15-10-13(2)6-9-16(15)20/h4-10,20H,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTRIWGWGBDCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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